N~3~-benzyl-N~3~-[(4-chlorophenyl)acetyl]-beta-alaninamide
Overview
Description
N~3~-benzyl-N~3~-[(4-chlorophenyl)acetyl]-beta-alaninamide is a synthetic organic compound that belongs to the class of beta-alaninamide derivatives This compound is characterized by the presence of a benzyl group, a chlorophenylacetyl group, and a beta-alaninamide moiety
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of N3-benzyl-N~3~-[(4-chlorophenyl)acetyl]-beta-alaninamide is the human P450 enzyme . The P450 enzymes are a superfamily of enzymes containing heme as a cofactor that function as monooxygenases. They play a crucial role in the metabolism of a variety of compounds, including drugs and endogenous substances .
Mode of Action
N~3~-benzyl-N~3~-[(4-chlorophenyl)acetyl]-beta-alaninamide interacts with its target, the P450 enzyme, by inhibiting its activity . This inhibition can alter the metabolic processes in which the P450 enzyme is involved, potentially affecting the metabolism of other compounds within the body .
Biochemical Pathways
The inhibition of the P450 enzyme by N3-benzyl-N~3~-[(4-chlorophenyl)acetyl]-beta-alaninamide can affect various biochemical pathways. The P450 enzymes are involved in the metabolism of various substances, including drugs, toxins, and endogenous compounds. By inhibiting these enzymes, the compound can potentially alter these metabolic pathways .
Pharmacokinetics
Given its interaction with the p450 enzyme, it is likely that this compound may influence the metabolism and bioavailability of other compounds within the body .
Result of Action
The molecular and cellular effects of N3-benzyl-N~3~-[(4-chlorophenyl)acetyl]-beta-alaninamide’s action are largely dependent on the specific context in which it is used. By inhibiting the P450 enzyme, this compound can potentially alter the metabolism of various substances within the body, which could have a range of downstream effects .
Action Environment
The action, efficacy, and stability of N3-benzyl-N~3~-[(4-chlorophenyl)acetyl]-beta-alaninamide can be influenced by various environmental factors. For example, the presence of other compounds that are metabolized by the P450 enzyme could potentially affect the efficacy of this compound. Additionally, factors such as pH and temperature could potentially influence the stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-benzyl-N~3~-[(4-chlorophenyl)acetyl]-beta-alaninamide typically involves the following steps:
Formation of the beta-alaninamide moiety: This can be achieved by reacting beta-alanine with an appropriate amine under suitable conditions.
Introduction of the benzyl group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Acylation with 4-chlorophenylacetyl chloride: The final step involves the acylation of the intermediate compound with 4-chlorophenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for N3-benzyl-N~3~-[(4-chlorophenyl)acetyl]-beta-alaninamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~3~-benzyl-N~3~-[(4-chlorophenyl)acetyl]-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenylacetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or chlorophenylacetyl derivatives.
Scientific Research Applications
N~3~-benzyl-N~3~-[(4-chlorophenyl)acetyl]-beta-alaninamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N~3~-benzyl-N~3~-[(4-methylphenyl)acetyl]-beta-alaninamide
- N~3~-benzyl-N~3~-[(4-fluorophenyl)acetyl]-beta-alaninamide
- N~3~-benzyl-N~3~-[(4-bromophenyl)acetyl]-beta-alaninamide
Uniqueness
N~3~-benzyl-N~3~-[(4-chlorophenyl)acetyl]-beta-alaninamide is unique due to the presence of the 4-chlorophenylacetyl group, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
3-[benzyl-[2-(4-chlorophenyl)acetyl]amino]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-16-8-6-14(7-9-16)12-18(23)21(11-10-17(20)22)13-15-4-2-1-3-5-15/h1-9H,10-13H2,(H2,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGFCFNIYOMBMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCC(=O)N)C(=O)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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